molecular formula C10H7NS B13597951 2-(Prop-2-yn-1-yl)benzo[d]thiazole

2-(Prop-2-yn-1-yl)benzo[d]thiazole

Katalognummer: B13597951
Molekulargewicht: 173.24 g/mol
InChI-Schlüssel: IIQATYWYOYVVQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Prop-2-yn-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a prop-2-yn-1-yl group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The prop-2-yn-1-yl group adds unique reactivity to the molecule, making it a valuable scaffold for various chemical transformations and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-yn-1-yl)benzo[d]thiazole typically involves the reaction of benzothiazole-2-thiol with propargyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Prop-2-yn-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate, concentrated sulfuric acid, glacial acetic acid.

    Substitution: Paraformaldehyde, secondary amines, cuprous chloride, dioxane.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Prop-2-yn-1-yl)benzo[d]thiazole is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and enables the compound to undergo specific chemical transformations. This makes it a valuable scaffold for the development of new molecules with tailored properties and activities.

Eigenschaften

Molekularformel

C10H7NS

Molekulargewicht

173.24 g/mol

IUPAC-Name

2-prop-2-ynyl-1,3-benzothiazole

InChI

InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h1,3-4,6-7H,5H2

InChI-Schlüssel

IIQATYWYOYVVQA-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.